2-Chloro-3-(piperidin-1-ylcarbonyl)pyridine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(piperidin-1-ylcarbonyl)pyridine typically involves the reaction of 2-chloronicotinoyl chloride with piperidine under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(piperidin-1-ylcarbonyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and bases like sodium hydroxide or potassium carbonate.
Oxidation Reactions: Hydrogen peroxide or other peroxides are commonly used as oxidizing agents.
Major Products Formed
Substitution Reactions: Products include various substituted pyridine derivatives depending on the nucleophile used.
Oxidation Reactions: The major product is the N-oxide derivative of the original compound.
Scientific Research Applications
2-Chloro-3-(piperidin-1-ylcarbonyl)pyridine has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Chloro-3-(piperidin-1-ylcarbonyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-Chloronicotinoyl chloride: A precursor in the synthesis of 2-Chloro-3-(piperidin-1-ylcarbonyl)pyridine.
Piperidine: A common reagent used in the synthesis of various organic compounds.
Uniqueness
This compound is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it valuable in multiple fields of scientific research and industry .
Properties
IUPAC Name |
(2-chloropyridin-3-yl)-piperidin-1-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O/c12-10-9(5-4-6-13-10)11(15)14-7-2-1-3-8-14/h4-6H,1-3,7-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHTPEDJMJRDQMY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=C(N=CC=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50404539 |
Source
|
Record name | (2-Chloropyridin-3-yl)(piperidin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50404539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56149-33-8 |
Source
|
Record name | (2-Chloropyridin-3-yl)(piperidin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50404539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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